Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one
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Overview
Description
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which includes pyrazole, thiazole, and pyrimidine moieties. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrazole and thiazole derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols in solvents such as ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new C-N or C-S bonds, leading to a variety of functionalized derivatives.
Scientific Research Applications
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activity and protein interactions.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as an anticancer agent, it inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets essential for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Shares the pyrazole and pyrimidine rings but lacks the thiazole moiety.
Thiazolo(3,2-a)pyrimidine: Contains the thiazole and pyrimidine rings but lacks the pyrazole moiety.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A more complex structure with an additional triazole ring.
Uniqueness
Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidin-4(1H)-one is unique due to its fused ring structure that combines pyrazole, thiazole, and pyrimidine moieties. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
152423-06-8 |
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Molecular Formula |
C7H4N4OS |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C7H4N4OS/c12-6-4-3-8-10-5(4)9-7-11(6)1-2-13-7/h1-3H,(H,8,10) |
InChI Key |
SUIKOQQKAJOJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC3=C(C=NN3)C(=O)N21 |
Origin of Product |
United States |
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